molecular formula C9H12N2O4 B1278075 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid CAS No. 865471-45-0

5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid

Cat. No. B1278075
M. Wt: 212.2 g/mol
InChI Key: ROIUGCXWMFLXPQ-UHFFFAOYSA-N
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Description

The compound 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The morpholine moiety attached to the oxazole ring suggests potential for varied biological activities and chemical reactivity due to the presence of the heterocyclic amine.

Synthesis Analysis

The synthesis of related oxazole derivatives has been reported in the literature. For instance, a novel compound with a morpholinomethyl substituent on the oxazole ring was synthesized and characterized using various spectroscopic techniques . Another study reported the synthesis of 5-morpholino-1,3-oxazole-4-carbonitriles with different substituents, which upon reaction with hydrazine hydrate, led to different recyclization products . These studies indicate that the synthesis of such compounds typically involves multi-step reactions including condensation, cyclization, and sometimes the use of protecting groups.

Molecular Structure Analysis

The molecular structure of oxazole derivatives has been elucidated using spectroscopic methods and density functional theory (DFT) calculations . The geometry of these molecules can vary, with different conformations observed in crystal structures . The presence of substituents on the oxazole ring can influence the overall molecular conformation and potentially the biological activity of the compound.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions depending on the substituents present on the ring. For example, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate can lead to the formation of different products, including the removal of protecting groups and the formation of amines . Additionally, reactions with other reagents such as phenylhydrazine, thiosemicarbazide, and N-alkylrhodanines can yield a range of substituted oxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by the nature of the substituents. For instance, DFT studies have shown that the nonlinear optical properties of these compounds can be significant, suggesting potential applications in materials science . The crystal structure analysis reveals that intermolecular interactions, such as hydrogen bonding, play a crucial role in the solid-state arrangement of these molecules . The thermal behavior and thermodynamic properties of these compounds can also be computed, providing insights into their stability and reactivity under different conditions .

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Recyclization Products : 5-(Morpholin-4-yl)-2-(phthalimidoethyl)-1,3-oxazole-4-carbonitrile reacts with hydrazine hydrate to form 2-(2-aminoethyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile. In the case of the 3-phthalimidopropyl analog, a recyclization product, 3-amino-2-(morpholin-4-ylcarbonyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, is formed (Chumachenko et al., 2014).

  • Interaction with Hydrazine Hydrate : 5-Morpholino-1,3-oxazole-4-carbonitriles react with hydrazine hydrate, resulting in different recyclization products depending on the substituent at the 2 position of the oxazole ring (Chumachenko, Shablykin, & Brovarets, 2015).

Biochemical and Pharmacological Aspects

  • Antinociceptive Effects : Compounds derived from 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid demonstrate antinociceptive effects in mice, indicating potential for pain relief applications (Listos Joanna et al., 2013).

  • Antimicrobial Activities : Certain 1,2,4-triazole derivatives, including those with morpholine components, have shown notable antimicrobial activities (Sahin et al., 2012).

Chemical Characterization

  • Chemical Properties and Analysis : Comprehensive analysis of physical-chemical properties, including elemental analysis, IR, and NMR spectroscopy, has been conducted for derivatives of 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid (Suhak, Panasenko, & Knysh, 2018).

Safety And Hazards

As with any chemical compound, handling “5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid” would require appropriate safety precautions. Without specific safety data, it’s generally recommended to avoid inhalation, ingestion, or direct skin contact.


Future Directions

The potential applications and future directions for this compound would depend on its biological activity. It could be interesting to explore its potential uses in medicinal chemistry, given the presence of functional groups that are common in biologically active compounds.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always follow standard safety procedures when handling chemical compounds. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-9(13)8-5-7(15-10-8)6-11-1-3-14-4-2-11/h5H,1-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIUGCXWMFLXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid

Synthesis routes and methods

Procedure details

The title compound was prepared from ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate (0.2 g, 0.85 mmol) and sodium hydroxide solution (2 mL) using the method of Example 225(b). Yield 0.25 g. 1H NMR (400 MHz; D2O): δ 3.46 (m, 4H), 3.99 (m, 4H), 4.72 (s, 2H), 7.10 (m, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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